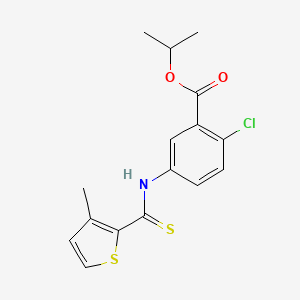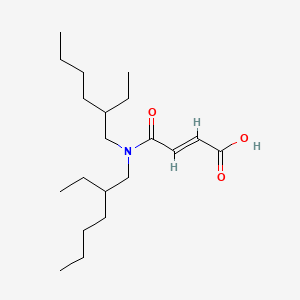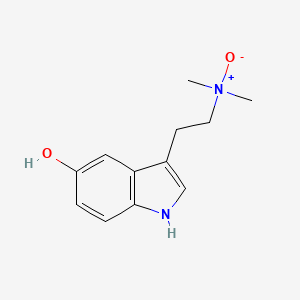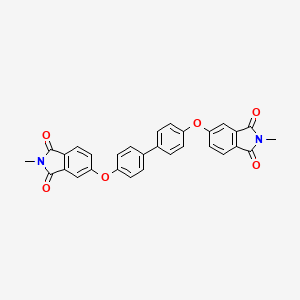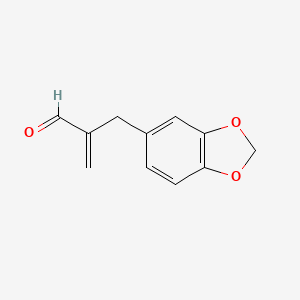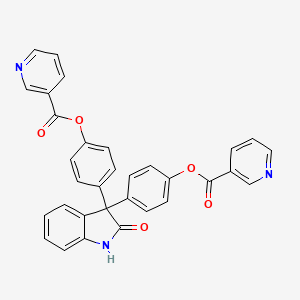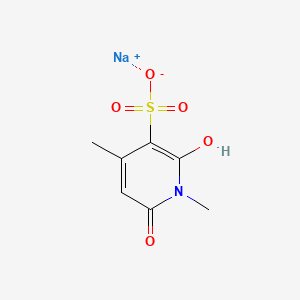
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate is a chemical compound with the molecular formula C7H8NNaO5S. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate typically involves the reaction of 1,4-dimethyl-3-cyano-6-hydroxy-2-pyridone with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, hydroxy derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethyl-3-cyano-6-hydroxy-2-pyridone: A precursor in the synthesis of Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate.
4-Hydroxy-2-quinolones: Compounds with similar structural motifs and biological activities.
Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities
Uniqueness
This compound is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
41642-94-8 |
|---|---|
Fórmula molecular |
C7H8NNaO5S |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-1,4-dimethyl-6-oxopyridine-3-sulfonate |
InChI |
InChI=1S/C7H9NO5S.Na/c1-4-3-5(9)8(2)7(10)6(4)14(11,12)13;/h3,10H,1-2H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
LDBMTZSRKYQARW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)N(C(=C1S(=O)(=O)[O-])O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



